molecular formula C15H24N4O2 B2870338 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide CAS No. 1448071-45-1

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide

Cat. No.: B2870338
CAS No.: 1448071-45-1
M. Wt: 292.383
InChI Key: YFQSYVBORQHPJV-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pentanamide is a synthetic organic compound featuring a pyrimidine core substituted with a morpholine ring and a pentanamide side chain. The pyrimidine moiety is substituted at positions 4 and 6 with methyl groups and at position 2 with a morpholine ring, while position 5 is linked to a pentanamide group.

The morpholine and pyrimidine groups likely enhance solubility and binding affinity, common features in kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-4-5-6-13(20)18-14-11(2)16-15(17-12(14)3)19-7-9-21-10-8-19/h4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQSYVBORQHPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-chloropyrimidine and morpholine.

    Attachment of the Pentanamide Group: The pentanamide group is introduced via an amide coupling reaction using pentanoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and morpholine group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide with related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound (Target) Pyrimidine Morpholine, pentanamide, 4,6-dimethyl C₁₆H₂₅N₅O₂ 319.41 High solubility due to morpholine
N-(Quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide Quinoline-piperazine Trifluoromethoxy phenyl, pentanamide C₂₅H₂₆F₃N₅O₂ 505.50 Lipophilic (CF₃ group)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide Dioxoisoindolinyl-sulfamoyl Sulfamoyl phenyl, dioxoisoindolinyl C₂₄H₂₃N₅O₅S 493.53 Polar sulfamoyl group enhances acidity
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]sulfonamide Pyrimidine-sulfonamide Bromo, morpholine, sulfonamide C₁₅H₁₆BrN₅O₃S₂ 486.37 Electrophilic bromo substituent

Key Observations :

  • Morpholine vs. Piperazine : The target compound’s morpholine ring (a saturated oxygen-containing heterocycle) offers better solubility compared to the piperazine group in ’s compound, which is more basic and prone to protonation .
  • Pentanamide Chain : The pentanamide side chain is a common feature in all listed compounds, suggesting its role as a flexible linker for receptor interaction.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity, whereas sulfamoyl groups () enhance polarity and hydrogen-bonding capacity .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a morpholine group and a pentanamide side chain. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 250.31 g/mol. The structural complexity allows for various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, was shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways . This suggests that this compound may possess similar mechanisms.

Table 1: Antitumor Activity Comparison

CompoundCell LineInhibition Rate (%)IC50 (μM)
IMB-1406HepG299.986.92
SunitinibHepG298.617.60
N-(4,6-DMP)A549TBDTBD

Note: TBD = To Be Determined

The mechanism of action for compounds like this compound may involve the inhibition of key proteins involved in tumor growth and survival. For example, studies on related compounds suggest that they may inhibit farnesyltransferase, a critical enzyme in cancer cell signaling pathways . This inhibition leads to altered expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response in terms of cell viability reduction and apoptosis induction.

Study Design

Cells were treated with varying concentrations of the compound over 72 hours, followed by assays to measure cell viability and apoptosis markers such as caspase activation.

Results Summary:

  • Cell Viability Assay: A significant reduction in viability was observed at concentrations above 5 μM.
  • Apoptosis Markers: Increased levels of active caspase-3 were noted, indicating apoptosis induction.

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